molecular formula C13H15N3O B11759967 N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No.: B11759967
M. Wt: 229.28 g/mol
InChI Key: DSJIQKWVQJXTOF-UHFFFAOYSA-N
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Description

N-{[3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (IUPAC name: (E)-N-{[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene}hydroxylamine) is a pyrazole-based Schiff base derivative. It is characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, a 3-methylphenyl group at position 1, and a hydroxylamine-linked imine group at position 4 . The compound’s molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 266.32 g/mol.

Properties

IUPAC Name

N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJIQKWVQJXTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the condensation of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxylamine group can participate in redox reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1,3,4-Thiadiazole Derivatives

  • Synthesis Precursors : Similar pyrazole derivatives, such as 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (compound 4 ), serve as precursors for antimicrobial 1,3,4-thiadiazole derivatives (e.g., compounds 13a–13d , 17a–17h ) . These compounds feature a pyrazole core with nitrophenyl substituents, contrasting with the 3-methylphenyl group in the target compound.
  • Antimicrobial Activity : Derivatives like compound 14 (a 1,3,4-thiadiazole analog) exhibit superior activity against Bacillus mycoides (gram-positive bacteria) compared to the positive control, but reduced efficacy against Escherichia coli (gram-negative) and Candida albicans (yeast) . The absence of a nitro group in the target compound may influence its antimicrobial profile, though this remains untested.

Pyrazolo-Triazolo/Pyridazinyl Propenoic Acid Derivatives Structural Analogs: Compounds such as (E)-2-(benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c) share the pyrazole core but incorporate triazolo-pyridazine and propenoic acid moieties . These modifications result in higher melting points (285–288°C) compared to the target compound’s liquid/solid state (data unreported) .

Crystallographic Comparisons

  • Crystal Packing : The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (a close analog) reveals tetramer formation via O–H···N hydrogen bonds and C–H···π interactions . The target compound’s 3-methylphenyl substituent may alter packing efficiency compared to the phenyl-pyrrole analog.

Data Tables

Table 1: Structural and Antimicrobial Comparison of Pyrazole Derivatives

Compound Name / ID Substituents Antimicrobial Activity (Zone of Inhibition, mm) Reference
Target Compound 3,5-dimethyl, 3-methylphenyl Not tested
1,3,4-Thiadiazole (Compound 14 ) 4-nitrophenyl, thiadiazole B. mycoides: 24.1; E. coli: 12.3
(E)-4c (Propenoic acid derivative) Triazolo-pyridazine, benzoylamino Not reported

Table 2: Crystallographic Data for Pyrazole Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Features Reference
Target Compound (Analog) P1 a=9.1497, b=12.3932, c=12.7294; α=87.41°, β=82.67°, γ=75.02° O–H···N, C–H···π interactions
(E)-N-{[3-methyl-1-phenyl...]hydroxylamine P1 Similar to above Tetramer formation via H-bonds

Key Research Findings and Gaps

Antimicrobial Potential: While structurally related 1,3,4-thiadiazoles show promising activity against gram-positive bacteria, the target compound’s biological efficacy remains unexplored.

Synthetic Flexibility : The compound’s imine group offers coordination sites for metal complexes, a feature leveraged in analogous Schiff bases for catalytic or therapeutic applications .

Crystallographic Behavior : The asymmetric unit and hydrogen-bonded tetramers observed in analogs suggest that the target compound may exhibit similar stability-enhancing intermolecular interactions .

Limitations : Direct comparative data on solubility, stability, and bioactivity are absent. Further studies using standardized assays (e.g., MIC determination) and X-ray crystallography are needed to fully characterize this compound.

Biological Activity

N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
LogP2.5
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area40.5 Ų

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
  • Cytotoxic Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value of 5.13 µM against C6 glioma cells, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated.

Study 1: Cytotoxicity Against Cancer Cell Lines

A comprehensive investigation was conducted on the cytotoxic effects of various derivatives of pyrazole compounds, including this compound. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines while sparing healthy cells .

Study 2: Antioxidant Properties

In a separate study assessing the antioxidant capacity of hydroxylamine derivatives, this compound was found to reduce lipid peroxidation levels in cellular models by up to 70%, suggesting its potential as a protective agent against oxidative damage .

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